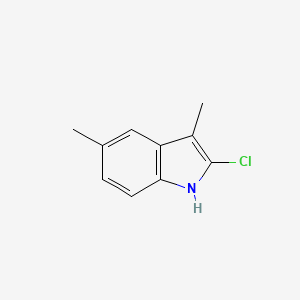

2-Chloro-3,5-dimethyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10ClN |

|---|---|

Molecular Weight |

179.64 g/mol |

IUPAC Name |

2-chloro-3,5-dimethyl-1H-indole |

InChI |

InChI=1S/C10H10ClN/c1-6-3-4-9-8(5-6)7(2)10(11)12-9/h3-5,12H,1-2H3 |

InChI Key |

BSMIQPSGYSMQIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C)Cl |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 2 Chloro 3,5 Dimethyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization:Specific ¹³C NMR chemical shift data for 2-Chloro-3,5-dimethyl-1H-indole is not available.

A table of mentioned compounds cannot be generated as no specific data for the target compound or its direct derivatives could be discussed.

Advanced NMR Techniques (e.g., APT ¹³C NMR) for Methyl and Methylene (B1212753) Group Assignment

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the precise assignment of methyl (CH₃) and methylene (CH₂) groups within the molecular framework of this compound and its derivatives. While standard ¹³C NMR provides signals for each unique carbon atom, techniques like Attached Proton Test (APT) and Distortionless Enhancement by Polarization Transfer (DEPT) are crucial for distinguishing between different types of carbon environments. ox.ac.uk

The DEPT-135 experiment, for instance, is particularly useful as it displays CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are typically absent in a DEPT-135 spectrum. This differentiation is fundamental in confirming the presence and position of the methyl groups at the C3 and C5 positions of the indole (B1671886) ring. In more complex derivatives, where methylene groups might be introduced through substitution, these techniques become even more critical for unambiguous signal assignment. ox.ac.uk The chemical shifts in ¹³C NMR are also sensitive to the electronic environment; for example, the presence of an electron-withdrawing chlorine atom at the C2 position influences the chemical shifts of the surrounding carbon atoms. mdpi.com

For complex molecules, two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. ipb.pt HSQC correlates carbon atoms with their directly attached protons, while HMBC reveals longer-range couplings (typically over two to three bonds). These experiments would definitively link the methyl protons to their corresponding carbons at C3 and C5, solidifying the structural assignment. ipb.pt

| Carbon Atom | Expected Multiplicity in DEPT-135 | Rationale |

|---|---|---|

| C2 | Absent | Quaternary carbon attached to chlorine. |

| C3-CH₃ | Positive | Methyl group. |

| C5-CH₃ | Positive | Methyl group. |

| Other Aromatic CH | Positive | Methine groups in the indole ring. |

| Other Quaternary Carbons | Absent | Bridging carbons in the indole ring. |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a key technique for determining the precise molecular formula of this compound. HRESI-MS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition. researchgate.net For this compound (C₁₀H₁₀ClN), the expected monoisotopic mass can be calculated with high precision. The presence of chlorine is readily identified by the characteristic isotopic pattern, with the M+2 peak appearing at approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For indole derivatives, common fragmentation pathways involve the cleavage of the indole ring and the loss of substituents. scirp.orgnih.gov In the case of this compound, characteristic fragments would likely arise from the loss of a methyl radical (CH₃), a chlorine atom (Cl), or hydrogen cyanide (HCN) from the pyrrole (B145914) ring. scirp.org The stability of the resulting fragment ions can provide further insight into the molecule's structure. libretexts.orglibretexts.org

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₁₀ClN |

| Calculated Monoisotopic Mass | 179.0502 |

| Observed M+ Peak (m/z) | [Experimental Value] |

| Observed M+2 Peak (m/z) | [Experimental Value] |

| Key Fragment Ions (m/z) | Loss of CH₃, Cl, HCN |

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

Furthermore, X-ray crystallography reveals the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. iosrjournals.orgmdpi.com For indole derivatives, common interactions include N-H···π interactions, where the N-H group of one molecule interacts with the π-system of an adjacent molecule, and π-π stacking interactions between the aromatic rings. nih.goviucr.orgnih.gov The presence of the chlorine atom could also lead to halogen bonding (C-Cl···X, where X is a nucleophilic atom) or other dipole-dipole interactions, influencing the crystal packing. iosrjournals.org The analysis of these non-covalent interactions is crucial for understanding the supramolecular chemistry of the compound. iosrjournals.org

| Interaction Type | Description |

|---|---|

| N-H···π Interactions | The hydrogen on the indole nitrogen interacts with the π-electron cloud of a neighboring indole ring. nih.gov |

| π-π Stacking | Parallel or offset stacking of the aromatic indole rings. |

| Halogen Bonding | The electrophilic region on the chlorine atom interacts with a nucleophilic site on an adjacent molecule. |

| van der Waals Forces | General attractive forces between molecules. |

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) absorption spectroscopy provide information about the electronic transitions within a molecule. nih.govresearchgate.netavantes.com The indole ring system possesses a chromophore that absorbs UV light, typically in the range of 200-300 nm. The specific wavelengths of maximum absorbance (λ_max) and the intensity of the absorption bands are sensitive to the substitution pattern on the indole ring. nih.gov

For this compound, the presence of the chlorine atom and the methyl groups will cause shifts in the absorption bands compared to unsubstituted indole. The chlorine atom, being an auxochrome, can cause a bathochromic (red) shift or a hypsochromic (blue) shift depending on the interplay of its inductive and resonance effects. The methyl groups, being electron-donating, typically induce a slight bathochromic shift. The UV-Vis spectrum is a valuable tool for confirming the presence of the substituted indole core and for studying the effects of the substituents on the electronic structure. nih.govuci.edu NIR spectroscopy, which probes lower energy electronic transitions and overtones of vibrational bands, could provide additional information, particularly for aggregated systems or in the solid state. nih.govresearchgate.net

| Transition | Expected λ_max (nm) | Notes |

|---|---|---|

| π → π | ~220-230 | High-energy transition within the benzene (B151609) part of the indole ring. |

| π → π | ~270-290 | Lower-energy transition characteristic of the indole system. The exact position is influenced by the substituents. |

Computational and Theoretical Investigations of 2 Chloro 3,5 Dimethyl 1h Indole

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory has become a principal method for quantum chemical calculations on medium to large-sized molecules due to its favorable balance of computational cost and accuracy. reddit.comscirp.org It is employed to determine the electronic structure of molecules, from which a wide range of properties can be derived.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a molecule like 2-Chloro-3,5-dimethyl-1H-indole , this process also involves a conformer analysis. The presence of rotatable bonds, such as those associated with the methyl groups, means that multiple stable conformations (conformers) may exist. Each possible conformer is optimized to find its energy, and the one with the lowest energy is identified as the ground-state structure.

The accuracy of this geometry optimization is critical, as all subsequent property calculations depend on it. nih.gov Theoretical bond lengths, bond angles, and dihedral angles from the optimized structure are often compared with experimental data from X-ray crystallography, where available, to validate the computational model. nih.govmdpi.com For indole (B1671886) derivatives, the planarity of the indole ring system is a key geometric feature that is closely examined. mdpi.comnih.gov

The accuracy of DFT calculations is contingent on the choice of two key components: the exchange-correlation functional and the basis set.

Exchange-Correlation Functional: This is the core of DFT and approximates the complex many-electron interactions. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides reliable results for organic molecules. chemrxiv.orgreddit.comresearchgate.net It combines the strengths of both Hartree-Fock theory and other exchange and correlation functionals.

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set affect the accuracy and computational expense. Pople-style basis sets are commonly used for organic molecules. wavefun.com

The selection of a functional and basis set is a compromise between accuracy and computational feasibility. For a molecule containing chlorine, like This compound , polarization functions (e.g., the 'd' in 6-31G(d,p)) are essential for describing the electron distribution around the halogen accurately. Diffuse functions (indicated by '+' or '++') are important for describing anions or systems with significant non-covalent interactions. scirp.orgwavefun.com The performance of different combinations is often benchmarked against experimental data to ensure the chosen level of theory is appropriate for the system under study. chemrxiv.org

| Basis Set | Description | Typical Application |

|---|---|---|

| 6-31G(d,p) | A split-valence basis set with added polarization functions on heavy atoms (d) and hydrogen atoms (p). It is a widely used standard for geometry optimizations and frequency calculations on organic molecules. reddit.comresearchgate.net | Standard geometry optimizations and property calculations. |

| 6-31+G(d,p) | Adds diffuse functions to heavy atoms, improving the description of lone pairs, anions, and weak interactions. scirp.org | Systems where electron density is far from the nuclei. |

| 6-311++G(d,p) | A triple-split valence basis set that provides more flexibility for describing valence electrons. It includes diffuse functions on both heavy atoms and hydrogens. researchgate.net | High-accuracy energy calculations and studies of anions or excited states. |

Once the molecular geometry is optimized, harmonic vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of molecular vibration and can be directly compared to experimental data from infrared (IR) and Raman spectroscopy. researchgate.netarxiv.org A good agreement between the calculated and experimental spectra serves as further validation of the computational model's accuracy. researchgate.net

For This compound , specific vibrational modes would be expected, such as the N-H stretching of the indole ring, C-H stretching from the aromatic ring and methyl groups, and the C-Cl stretching vibration. arxiv.org Theoretical calculations not only predict the frequency of these vibrations but also their intensity, providing a complete theoretical spectrum that can aid in the assignment of experimental peaks. nsf.gov

Electronic Structure Analysis

Beyond molecular structure, DFT provides profound insights into the electronic properties and chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a powerful model for understanding chemical reactivity. wikipedia.orgucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial descriptor of molecular stability and reactivity. wuxibiology.comirjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized. researchgate.netnih.gov For indole derivatives, substitutions on the ring can significantly alter the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. chemrxiv.orgresearchgate.net

From the energies of the HOMO and LUMO, a set of global chemical descriptors can be calculated to quantify the reactivity of the molecule as a whole. acs.orgijopaar.com These descriptors provide a quantitative basis for concepts like hardness and softness, which are central to chemical reactivity theory. researchgate.net

Within the framework of Koopmans' theorem, these descriptors are defined as:

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. η = (I - A) / 2 ≈ (ELUMO - EHOMO) / 2

Chemical Softness (S): The reciprocal of hardness. Soft molecules are more reactive. S = 1 / η

These descriptors are invaluable for comparing the relative stability and reactivity of different molecules and for predicting how a molecule will interact with other chemical species. acs.orgresearchgate.net

| Descriptor | Formula | Chemical Implication |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron; indicates nucleophilicity. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron; indicates electrophilicity. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to deformation or charge transfer. irjweb.com |

| Chemical Softness (S) | S = 1 / η | A measure of polarizability and reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, typically color-coded for intuitive interpretation.

In a typical MEP analysis, regions of negative potential, shown in red, are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, areas with a positive potential, depicted in blue, are electron-deficient and represent likely sites for nucleophilic attack. The green areas indicate regions of neutral potential.

For a molecule like this compound, an MEP analysis would likely reveal negative potential around the nitrogen atom of the indole ring and the chlorine atom, indicating these as potential sites for electrophilic interaction. The hydrogen atom attached to the nitrogen would be expected to show a region of positive potential, making it a likely site for nucleophilic attack.

For instance, a study on the fungicide benomyl, which contains a benzimidazole (B57391) ring system similar to the indole core, utilized MEP to identify reactive sites. The analysis showed that the negative potential was localized over the carbonyl groups, indicating them as the most probable sites for electrophilic attack, while the benzimidazole region exhibited a positive potential. nih.gov

Theoretical Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)

Computational chemistry allows for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical calculations, often performed using Density Functional Theory (DFT), can aid in the structural elucidation of newly synthesized compounds and help to validate experimental data.

The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors of the nuclei. These values are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Studies on various substituted indoles and related heterocyclic systems have demonstrated the utility of this approach. For example, theoretical calculations of 1H and 13C NMR chemical shifts for 5-substituted indole-2,3-diones have been performed using AM1 and PM3 methods, showing correlations with experimental data. researchgate.net Similarly, DFT calculations have been used to predict the 1H and 13C NMR chemical shifts of 2,2-dimethylchroman-4-one (B181875) derivatives, which correspond closely with experimental values, particularly for the aromatic portion of the molecules. acs.orgacs.org

For this compound, theoretical NMR predictions would provide valuable data for comparison with experimental spectra, aiding in the definitive assignment of proton and carbon signals.

Table 1: Illustrative Example of Experimental vs. Theoretical NMR Data for a Related Compound (2,2-dimethylchroman-4-one)

| Atom | Experimental δ (ppm) | Theoretical δ (ppm) |

| C-2 | 78.1 | 79.2 |

| C-3 | 49.5 | 50.1 |

| C-4 | 192.3 | 193.5 |

| C-4a | 117.8 | 118.2 |

| C-5 | 127.8 | 128.1 |

| C-6 | 136.0 | 136.5 |

| C-7 | 121.2 | 121.6 |

| C-8 | 118.0 | 118.4 |

| C-8a | 161.3 | 162.0 |

| 2-Me | 26.5 | 27.0 |

Note: This data is for illustrative purposes and is derived from studies on chromanone derivatives, not this compound.

Analysis of Non-Linear Optical (NLO) Properties through Polarizability and Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics. Computational methods can be used to predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). These parameters quantify the molecule's response to an external electric field.

Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. These calculations are often performed using DFT methods. For a molecule like this compound, the presence of an electron-donating indole ring and an electron-withdrawing chlorine atom could lead to intramolecular charge transfer, a key feature for NLO activity.

While specific NLO data for this compound is not available, studies on other organic molecules, such as coumarin (B35378) derivatives, have shown that computational analysis of polarizability and hyperpolarizability can effectively identify candidates for NLO applications. mdpi.com

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. researchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal information about intramolecular charge transfer, hyperconjugation, and the stability of the molecule.

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy (E(2)). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

For this compound, NBO analysis would likely highlight interactions between the lone pair electrons on the nitrogen and chlorine atoms and the antibonding orbitals of the indole ring system. This would provide insight into the electronic delocalization and stability of the molecule.

An NBO analysis performed on a 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole derivative revealed significant intramolecular charge transfer, with a strong interaction between the lone pair of the chlorine atom and a π* antibonding orbital of the phenyl ring, contributing to the stabilization of the molecule. nih.gov

Table 2: Illustrative Example of NBO Analysis for a Substituted Imidazole Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) Cl35 | π* (C27-C31) | 954.54 |

| π (C1-C2) | π* (N3-C4) | 20.51 |

| π (N3-C4) | π* (C1-C2) | 18.76 |

Note: This data is for a different heterocyclic compound and serves to illustrate the type of information obtained from an NBO analysis.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a specific target, usually a protein or enzyme (receptor). chim.it This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a docking score. The interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are also analyzed.

Indole derivatives are known to exhibit a wide range of biological activities and have been the subject of numerous molecular docking studies. For example, various indole derivatives have been docked into the active sites of enzymes like acetylcholinesterase and butyrylcholinesterase to evaluate their potential as treatments for Alzheimer's disease. nih.gov Other studies have explored the docking of indole derivatives into the epidermal growth factor receptor (EGFR) tyrosine kinase domain as potential anticancer agents. chim.it

A molecular docking study of this compound against a relevant biological target would involve predicting its binding mode and affinity, which could guide the synthesis of more potent analogs. For instance, in a study of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, docking simulations showed that the indole nitrogen formed a hydrogen bond with the amino acid Asp855 in the hydrophobic pocket of the receptor. chula.ac.th

Molecular Dynamics Simulations for Conformational Flexibility and Binding Modes

Molecular dynamics (MD) simulations provide a more dynamic picture of a ligand-receptor complex compared to the static view from molecular docking. nih.gov MD simulations model the movement of atoms and molecules over time, allowing for the study of conformational changes, the stability of binding poses, and the influence of solvent molecules.

MD simulations have been successfully applied to study the binding of various indole derivatives to their biological targets. For example, simulations have been used to confirm the stable binding of novel indole derivatives to acetylcholinesterase and butyrylcholinesterase. nih.gov

Reactivity and Derivatization Strategies for 2 Chloro 3,5 Dimethyl 1h Indole and Its Analogues

Intrinsic Reactivity of the Indole (B1671886) Core

The indole nucleus is an electron-rich heterocyclic system, which leads to a high degree of reactivity, particularly in electrophilic substitution reactions. wikipedia.org The presence of substituents on the indole core, such as chlorine and methyl groups, can significantly influence this reactivity.

Effects of Chlorine and Methyl Substituents on Indole Reactivity

The reactivity of the indole ring is sensitive to the electronic properties of its substituents. Electron-donating groups generally enhance the nucleophilicity of the indole, leading to higher reaction yields in electrophilic substitutions. Conversely, electron-withdrawing groups tend to decrease reactivity. rsc.org

Regioselectivity in Electrophilic Aromatic Substitution on Substituted Indoles

Electrophilic substitution on the indole ring typically occurs at the C3 position due to the stability of the resulting cationic intermediate, which does not disrupt the aromaticity of the benzene (B151609) ring. stackexchange.com When the C3 position is occupied, as in 2-Chloro-3,5-dimethyl-1H-indole, electrophilic attack is directed to other positions.

For indoles with a substituent at the C3 position, the C2 position is the next most favored site for electrophilic attack. researchgate.net However, in this compound, the C2 position is blocked by a chlorine atom. Therefore, electrophilic substitution would be expected to occur on the benzene ring portion of the molecule. The directing effects of the existing substituents (the pyrrole (B145914) ring, the C5-methyl group) will determine the precise location of substitution on the benzene ring, which is typically at the C4, C6, or C7 positions. The presence of the methyl group at C5 would further influence the regioselectivity, likely directing incoming electrophiles to the C4 or C6 positions.

Chemical Transformations of Functional Groups

The functional groups present on this compound, namely the chlorine atom and the indole ring itself, are amenable to various chemical transformations.

Oxidation Pathways Involving the Indole Ring

The electron-rich nature of the indole ring makes it susceptible to oxidation. wikipedia.org Simple oxidizing agents can selectively oxidize indole to oxindole (B195798). wikipedia.org The oxidation of indole derivatives can be a complex process, often involving multiple steps. scispace.comresearchgate.net

For substituted indoles, oxidation can occur at different positions. For instance, indole derivatives with a substituent at the C3 position can undergo oxidation at the C2 position of the pyrrole ring, followed by hydroxylation at the C7 position of the benzene moiety. scispace.comresearchgate.net Another potential pathway involves oxidation at the C3 position to form indoxyl, which can then undergo further oxidation. researchgate.net The specific oxidation pathway for this compound would be influenced by the electronic and steric effects of the chloro and methyl substituents.

Reduction Reactions of Chlorine and Other Substituents

The chlorine atom on the indole ring can potentially be removed through reduction reactions. Catalytic hydrogenation is a common method for the dehalogenation of aryl halides. This process typically involves the use of a metal catalyst, such as palladium on carbon, and a hydrogen source.

While specific studies on the reduction of this compound were not found, the reduction of chloroindoles is a known transformation. The reaction of bromo- and iodoindoles with certain nucleophiles can lead to the reduction of the halogen, resulting in the formation of the corresponding indole. nih.gov

Nucleophilic Substitution Reactions at the Chlorinated Position

Nucleophilic substitution of a halogen on an aromatic ring, such as the chlorine at the C2 position of the indole, is generally challenging. wikipedia.org However, under specific conditions, these reactions can occur. The reactivity of haloindoles in nucleophilic substitution reactions is sensitive to the nature of the halogen and the nucleophile. nih.gov

Synthesis of Advanced Indole Derivatives

The strategic functionalization of the indole core is a cornerstone of medicinal chemistry and materials science. This section explores the derivatization of this compound and its analogs, focusing on N-alkylation, remote functionalization, and the construction of complex fused and bridged systems.

N-Alkylation and its Influence on Indole Properties

N-alkylation of the indole nitrogen is a fundamental transformation that significantly impacts the molecule's steric and electronic properties. mdpi.com This modification can influence biological activity, solubility, and metabolic stability. While the C3 position of indole is generally more nucleophilic, selective N-alkylation can be achieved under specific reaction conditions. nih.gov

Classical methods for N-alkylation often involve the use of a strong base, such as sodium hydride, to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. rsc.org However, milder and more selective methods have been developed. For instance, the use of dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) offers an efficient route to N-methylated and N-benzylated indoles, respectively. google.com

The introduction of an alkyl group at the N1 position can alter the conformational preferences of the molecule and influence its interaction with biological targets. Furthermore, N-alkylation prevents the formation of hydrogen bonds at the indole nitrogen, which can affect receptor binding and pharmacokinetic properties. The choice of the alkylating agent allows for the introduction of a wide variety of functional groups, enabling the fine-tuning of the molecule's characteristics.

Table 1: Examples of N-Alkylation Reactions of Indole Derivatives

| Indole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Product | Yield (%) | Reference |

| Indole | Dimethyl Carbonate | DABCO (cat.) | DMF | 1-Methylindole | >95 | google.com |

| 5-Bromoindole | Dimethyl Carbonate | DABCO (cat.) | None | 1-Methyl-5-bromoindole | 98 | google.com |

| Skatole (3-methylindole) | Aldimine | Zinc-ProPhenol complex | CH2Cl2 | N-alkylated skatole | 86 | nih.gov |

| 5-Methoxyindole | Aldimine | Zinc-ProPhenol complex | CH2Cl2 | N-alkylated 5-methoxyindole | 62 | nih.gov |

Remote Functionalization Strategies (e.g., at C3, C5)

While N-alkylation modifies the pyrrole moiety of the indole, functionalization of the carbocyclic ring, known as remote functionalization, provides another avenue for structural diversification. The C3 position is the most electron-rich and, therefore, the most common site for electrophilic substitution. mdpi.com However, direct functionalization at other positions, such as C5, requires more specialized strategies.

C3-Functionalization: The inherent nucleophilicity of the C3 position makes it a prime target for various electrophilic substitution reactions. These include Friedel-Crafts alkylations and acylations, Mannich reactions, and Vilsmeier-Haack formylations. For this compound, the C3 position is already substituted with a methyl group. However, for analogs lacking a C3 substituent, this position is a key handle for introducing diverse functionalities.

C5-Functionalization: Directing functionalization to the C5 position of the indole ring is more challenging due to the lower intrinsic reactivity compared to the pyrrole ring. nih.gov Recent advances in C-H activation and directed metalation have provided tools to achieve regioselective functionalization of the benzene portion of the indole nucleus. For instance, copper-catalyzed C5-H alkylation reactions of indoles bearing a carbonyl group at the C3 position have been developed. nih.gov These methods allow for the introduction of alkyl groups specifically at the C5 position.

Another approach involves the use of directing groups. A pivaloyl group at the C3 position can direct arylation to the C4 position, while different catalytic systems can favor C5 arylation. nih.gov While these methods have not been specifically reported for this compound, they represent viable strategies for the functionalization of its analogs.

Table 2: Strategies for Remote Functionalization of Indoles

| Position | Functionalization Strategy | Reagents/Catalyst | Product Type | Reference |

| C4 | Directed C-H Arylation | Pd(OAc)2, AgTFA | C4-Aryl Indole | nih.gov |

| C5 | Directed C-H Arylation | CuTc, Ph2IOTf | C5-Aryl Indole | nih.gov |

| C5 | C-H Alkylation | Cu(OAc)2·H2O/AgSbF6 | C5-Alkyl Indole | nih.gov |

Formation of Complex Fused and Bridged Indole Systems

The synthesis of complex polycyclic structures containing the indole nucleus is of significant interest due to the prevalence of such motifs in natural products and pharmaceutically active compounds. nih.gov These intricate architectures often lead to unique biological activities. Starting from functionalized indoles like this compound, various synthetic strategies can be employed to construct fused and bridged ring systems.

Fused Indole Systems: Multicomponent reactions offer an efficient pathway to assemble complex fused heterocycles. For example, a reaction involving an indole, formaldehyde, and an amino hydrochloride can lead to the formation of indole-fused oxadiazepines. nih.govsemanticscholar.org The addition of sodium thiosulfate to this reaction mixture can alternatively produce indole-fused thiadiazepines. nih.gov These methods allow for the rapid construction of seven-membered rings fused to the indole core.

Bridged Indole Systems: The construction of bridged bicyclic systems peri-annulated to the indole ring represents a significant synthetic challenge. One innovative approach involves a domino reaction of a (3-formyl-4-indolyl)-derived donor-acceptor cyclopropane with primary amines. researchgate.netusc.edu This reaction, catalyzed by ytterbium triflate, proceeds through the formation of an imine and a subsequent (3+2)-cross-cycloaddition to yield a tropane system fused to the indole core. researchgate.netusc.edu Such strategies open up access to novel and complex three-dimensional indole derivatives with potential applications in drug discovery.

Mechanistic Biological Activities and Structure Activity Relationships Sar of 2 Chloro 3,5 Dimethyl 1h Indole Analogues

General Biological Activity Mechanisms of Indole (B1671886) Derivatives

The biological activities of indole derivatives are multifaceted, stemming from their ability to interact with a wide range of biological molecules and modulate various cellular processes. nih.govchula.ac.th The indole ring's structure can mimic that of peptides and bind to enzymes, making it a valuable framework for drug development. researchgate.netchula.ac.th

Interaction with Molecular Targets (e.g., Enzymes, Receptors, Biomolecules)

Indole derivatives exert their effects by binding to numerous molecular targets. The structural versatility of the indole ring, which allows for various substitutions, significantly influences the binding affinity and specificity for these targets. nih.gov Key interactions include:

Enzymes: Indole-based compounds are known to inhibit a variety of enzymes. They can act as inhibitors of protein kinases (PKs), which are crucial for cell signaling and are often dysregulated in cancer. mdpi.comnih.gov Other enzymatic targets include topoisomerases, which are essential for DNA replication, and cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.govmdpi.com

Receptors: The indole structure is a key component of endogenous molecules like serotonin, allowing indole derivatives to interact with neurotransmitter receptors, such as the 5-HT₃ receptor. nih.govwikipedia.org They also interact with other receptors, including the aryl hydrocarbon receptor (AhR), which plays a role in regulating immune responses. frontiersin.org

Biomolecules: A significant mechanism for many anticancer indole derivatives is their interaction with tubulin, disrupting microtubule polymerization and leading to cell cycle arrest. nih.govmdpi.com Some derivatives can also intercalate into DNA, further contributing to their cytotoxic effects. plos.org

| Target Class | Specific Molecular Target | Effect of Indole Derivative Interaction | Reference |

| Enzymes | Protein Kinases (e.g., EGFR, PI3K) | Inhibition of signaling pathways, blocking cell proliferation. | mdpi.comnih.gov |

| Topoisomerases | Inhibition of DNA replication and transcription. | mdpi.complos.org | |

| Cyclooxygenase (COX) | Reduction of prostaglandin (B15479496) synthesis, leading to anti-inflammatory effects. | nih.gov | |

| Receptors | Serotonin Receptors (e.g., 5-HT₃) | Modulation of neurotransmission. | nih.govwikipedia.org |

| Aryl Hydrocarbon Receptor (AhR) | Regulation of immune cell balance (Treg/Th17). | frontiersin.org | |

| Biomolecules | Tubulin | Inhibition of polymerization, leading to mitotic arrest. | nih.govmdpi.com |

| DNA | Intercalation, leading to disruption of DNA processes. | plos.org |

Cellular Pathway Modulation in In Vitro Systems

The interaction of indole derivatives with molecular targets translates into the modulation of critical cellular pathways. In vitro studies have demonstrated their ability to influence signaling cascades involved in cell growth, inflammation, and survival. mdpi.comacs.org

Inflammatory Pathways: Certain indole derivatives can modulate key inflammatory pathways, including the NF-κB and COX-2 pathways, which are central to chronic inflammatory conditions. nih.gov

Immune Regulation: Tryptophan metabolites, which are indole derivatives, regulate the balance between T-regulatory (Treg) and T-helper 17 (Th17) cells through the activation of the Aryl Hydrocarbon Receptor (AhR), thereby suppressing inflammation. frontiersin.org

Cancer-Related Pathways: In cancer cells, indole derivatives have been shown to affect major signaling pathways like the PI3K/AKT/mTOR and MAPK/ERK pathways, which are fundamental for tumor growth and survival. frontiersin.org

| Pathway | General Function | Modulation by Indole Derivatives | Reference |

| NF-κB Pathway | Inflammation, immune response, cell survival | Inhibition, leading to anti-inflammatory effects. | nih.gov |

| PI3K/AKT/mTOR Pathway | Cell growth, proliferation, survival | Inhibition, contributing to anticancer activity. | frontiersin.org |

| MAPK/ERK Pathway | Cell proliferation, differentiation, survival | Modulation, affecting cell fate. | frontiersin.org |

| WNT/β-catenin Pathway | Development, cell proliferation, stem cell maintenance | Inhibition, leading to anticancer effects. | mdpi.comfrontiersin.org |

Anticancer Research and Molecular Mechanisms

Analogues of 2-Chloro-3,5-dimethyl-1H-indole have been a subject of anticancer research, demonstrating potent activity through several well-defined molecular mechanisms.

Induction of Apoptosis and Cell Cycle Arrest

A key strategy in cancer therapy is to induce programmed cell death (apoptosis) and halt the uncontrolled proliferation of cancer cells by arresting the cell cycle. Substituted E-3-(2-chloro-3-indolylmethylene)1,3-dihydroindol-2-ones, which are structurally related to this compound, have shown significant capabilities in this area.

These compounds have been identified as potent growth inhibitors against a panel of human tumor cell lines. nih.govresearchgate.net Further investigation into their mechanism revealed that their antitumor activity is linked to their ability to induce both cell cycle arrest and apoptosis. nih.gov

| Compound | Mean pGI₅₀ * | Effect | Reference |

| E-3-(2-chloro-3-indolylmethylene)1,3-dihydroindol-2-one Analogue 1 | 7.72 | Potent Growth Inhibitor | nih.govresearchgate.net |

| E-3-(2-chloro-3-indolylmethylene)1,3-dihydroindol-2-one Analogue 2 | 6.50 | Potent Growth Inhibitor | nih.govresearchgate.net |

| E-3-(2-chloro-3-indolylmethylene)1,3-dihydroindol-2-one Analogue 3 | 5.26 | Potent Growth Inhibitor | nih.govresearchgate.net |

*pGI₅₀ represents the -log₁₀ of the molar concentration causing 50% growth inhibition.

Inhibition of Specific Signaling Pathways (e.g., WNT/β-catenin pathway via DVL1 inhibition)

The Wnt/β-catenin signaling pathway is crucial for cellular functions, but its abnormal activation is strongly linked to cancer proliferation. mdpi.comfrontiersin.org The Dishevelled (DVL) family of proteins are key transducers in this pathway. mdpi.com Inhibition of the DVL1 protein prevents the signal transduction from the Frizzled receptor, effectively turning off the aberrant Wnt pathway activation. mdpi.com

A specific chloro-indole analogue, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (also known as RS4690), was identified as a potent and selective inhibitor of DVL1. mdpi.com In vitro assays demonstrated that the (S)-enantiomer of this compound was a more effective inhibitor of DVL1 compared to the (R)-enantiomer, highlighting a specific structure-activity relationship. mdpi.com This inhibition of the DVL1-mediated Wnt pathway contributes directly to its anticancer activity, particularly in WNT-dependent colon cancer. mdpi.com

| Compound | DVL1 Binding Inhibition (EC₅₀) | Reference |

| (S)-1 (RS4690) | 0.49 ± 0.11 µM | mdpi.com |

| (R)-1 (RS4690) | Less potent than (S)-enantiomer | mdpi.com |

| Racemic RS4690 (1) | 0.74 ± 0.08 µM | mdpi.com |

Role in Reactive Oxygen Species (ROS) Production

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that can, at high levels, induce cellular damage and trigger apoptosis. Some anticancer agents function by elevating intracellular ROS levels beyond a threshold that cancer cells can tolerate.

The DVL1 inhibitor, compound (S)-1 (RS4690), was found to cause a high level of ROS production in HCT116 colon cancer cells. mdpi.com This increase in oxidative stress is a significant component of its mechanism of action, contributing to its ability to inhibit cancer cell growth. Similarly, other studies on different 5-chloro-indole derivatives have also pointed towards ROS production as a mechanism contributing to their antiproliferative effects. nih.gov This suggests that the generation of ROS may be a common mechanistic feature for this class of chloro-indole compounds.

Antimicrobial Research

Indole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of antimicrobial activities. The presence of a halogen, such as chlorine, on the indole ring has been shown to significantly influence this activity.

Antibacterial Activity Mechanisms

Halogenated indole derivatives have demonstrated notable antibacterial efficacy. nih.gov The antibacterial mechanism of indole analogues is often multifaceted, involving the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with essential bacterial enzymes.

Structure-activity relationship (SAR) studies on various indole derivatives reveal that the nature and position of substituents on the indole ring are crucial for antibacterial potency. For instance, in a series of indole derivatives, those containing halogen substitutions exhibited excellent inhibition of bacterial growth. nih.gov Specifically, the presence of a chloro group has been associated with enhanced activity.

While direct mechanistic studies on this compound are not available, research on related compounds suggests potential modes of action. For example, some indole derivatives act as inhibitors of the NorA efflux pump in Staphylococcus aureus, which is a mechanism of antibiotic resistance. nih.gov Inhibition of this pump can restore the effectiveness of other antibiotics. Furthermore, some indole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria by disrupting cell membrane integrity. nih.gov The lipophilic nature of the chloro and dimethyl substitutions on the indole ring of this compound may facilitate its partitioning into the bacterial cell membrane, contributing to its potential antibacterial effects.

Antifungal Activity Mechanisms

Indole analogues have also been investigated for their antifungal properties against a range of pathogenic fungi, including Candida albicans and various plant pathogens. nih.govnih.govnih.gov The mechanism of antifungal action for some chlorinated compounds involves the disruption of the fungal cell membrane by binding to ergosterol, a key component of the fungal plasma membrane. This interaction can lead to increased membrane permeability and ultimately cell death. nih.govscielo.br

Anti-inflammatory Properties

Indole derivatives are well-known for their anti-inflammatory effects, with indomethacin (B1671933) being a prominent example of an indole-containing non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for many anti-inflammatory indole analogues is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key enzymes in the biosynthesis of prostaglandins, potent mediators of inflammation. nih.gov

Research on N-benzyl-2-chloroindole-3-carboxylic acids, which are structurally related to this compound, has shown that these compounds can inhibit human neutrophil activation and prostaglandin biosynthesis via COX-1 and COX-2 inhibition. nih.gov Some of these derivatives were found to be more active than the parent compounds.

Furthermore, other indole analogues have demonstrated anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov The anti-inflammatory potential of 3-methyl indole derivatives has also been highlighted in experimental models. cuestionesdefisioterapia.com The collective evidence suggests that analogues of this compound likely possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators and enzymes.

Antiviral Properties

The indole scaffold is a common feature in a variety of antiviral agents. nih.gov Indole derivatives have shown activity against a range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and flaviviruses. nih.govnih.gov The antiviral mechanisms of indole analogues are diverse and can include the inhibition of viral entry, replication, and essential viral enzymes.

For instance, certain 2,6-disubstituted indole compounds have been identified as potent inhibitors of the Zika virus protease (ZVpro), an enzyme essential for viral replication. nih.gov SAR studies of these inhibitors have provided insights into the structural requirements for potent antiviral activity. While specific antiviral data for this compound is not available, the presence of the substituted indole core suggests it could be a scaffold for the development of antiviral agents. For example, a 2-chloro-substituted indole derivative has shown activity against the tobacco mosaic virus (TMV). nih.gov

Cannabinoid Receptor (CB1) Allosteric Modulation

Characterization of Positive and Negative Allosteric Modulatory Effects

A significant area of research for indole derivatives, particularly indole-2-carboxamides, is their activity as allosteric modulators of the cannabinoid receptor 1 (CB1). Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the effects of the endogenous or exogenous ligands that bind to the orthosteric site.

Several indole-2-carboxamide derivatives bearing a chloro-substitution at the 5-position and an alkyl group at the 3-position have been identified as potent allosteric modulators of the CB1 receptor. nih.govnih.govresearchgate.netnih.govnih.gov These compounds are structurally related to this compound, suggesting that it could serve as a core for similar modulators.

Positive Allosteric Modulation: Some indole-2-carboxamides have been shown to act as positive allosteric modulators of agonist binding to the CB1 receptor. nih.gov This means they can increase the binding affinity of orthosteric agonists. For example, 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-b) exhibited strong positive cooperativity for enhancing the binding of the CB1 agonist CP55,940. nih.gov

Negative Allosteric Modulation: Conversely, many of these same indole-2-carboxamides act as negative allosteric modulators of CB1 receptor function (signaling). nih.govnih.govnih.gov This is often referred to as "insurmountable antagonism," where the allosteric modulator reduces the maximal effect (Emax) of an orthosteric agonist without necessarily changing its potency (EC50).

Structure-activity relationship studies have provided key insights into the structural features that govern the allosteric modulation of the CB1 receptor by indole-2-carboxamides:

C3-Position Alkyl Chain: The length of the alkyl chain at the C3 position of the indole ring significantly impacts the allosteric effects. An n-propyl chain was found to enhance the allosteric modulation of orthosteric ligand binding, while an n-hexyl chain enhanced the affinity of the allosteric modulator for the CB1 receptor. nih.govnih.gov

C5-Position Substitution: An electron-withdrawing group, such as a chloro or fluoro group, at the C5 position is preferred for potent allosteric modulation. researchgate.netnih.gov

Amide Linker and Phenyl Ring Substitution: Modifications to the amide linker and substitutions on the terminal phenyl ring also play a crucial role in determining the potency and nature of the allosteric modulation. researchgate.net

| Compound | C3-Substituent | C5-Substituent | Modulatory Effect on Agonist Binding | Modulatory Effect on Agonist Function (Signaling) |

|---|---|---|---|---|

| ORG27569 | Ethyl | Chloro | Positive | Negative |

| ICAM-a | Ethyl (N-methylated) | Chloro | Positive | Negative |

| ICAM-b | Pentyl | Chloro | Strongly Positive | Negative |

| Analogue with n-propyl at C3 | n-Propyl | Chloro | Enhanced Positive | - |

| Analogue with n-hexyl at C3 | n-Hexyl | Chloro | - | Enhanced Affinity |

Impact on Agonist Binding and G-protein Coupling

The interaction of this compound analogues with G-protein coupled receptors (GPCRs) is a complex process governed by specific structural features that dictate both binding affinity and the capacity to induce G-protein activation. nih.gov As a class of compounds, many indole derivatives, particularly the aminoalkylindoles, are known to target cannabinoid receptors (CB1 and CB2), which are Class A GPCRs. nih.gov The binding of these ligands can lead to a conformational change in the receptor, which in turn promotes the exchange of GDP for GTP on the associated heterotrimeric G-protein, initiating downstream signaling cascades. nih.govnih.gov

Structure-activity relationship (SAR) studies reveal that substitutions on the indole core are critical for this process. For instance, research on a series of indol-3-yl-tetramethylcyclopropyl ketones as CB2 receptor ligands showed that while various indole ring substitutions had differing effects on binding affinity, they were generally detrimental to agonist activity in a functional assay. researchgate.net This highlights a common theme in GPCR pharmacology: high binding affinity does not always translate to potent G-protein activation. The ligand must not only bind but also stabilize a specific active conformation of the receptor to act as an effective agonist. nih.gov

Receptor-Mediated Signaling (e.g., ERK1/2 Phosphorylation)

The activation of G-protein coupled receptors (GPCRs) by agonists, including analogues of this compound, triggers a variety of intracellular signaling pathways that ultimately determine the cellular response. nih.gov One of the key downstream pathways commonly modulated by GPCRs is the mitogen-activated protein kinase (MAPK) cascade, which includes the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov

Upon agonist binding and G-protein activation, dissociated G-protein subunits (Gα or Gβγ) can interact with various effector enzymes and proteins. nih.govyoutube.com This can lead to the production of second messengers, such as cyclic AMP (cAMP) or the activation of protein kinases, which in turn can lead to the phosphorylation and activation of the ERK1/2 pathway. nih.gov Phosphorylated ERK (pERK) can then translocate to the nucleus to regulate gene transcription and influence a wide array of cellular processes like proliferation, differentiation, and survival.

The ability of a ligand to induce ERK1/2 phosphorylation is a measure of its functional efficacy and can be distinct from its ability to modulate other signaling arms. For example, some GPCR ligands might preferentially activate G-protein signaling, while others might favor pathways mediated by β-arrestin, which can also lead to ERK1/2 activation. nih.gov The specific structural characteristics of an indole analogue will determine its "biased agonism," influencing which signaling pathways are preferentially activated upon receptor binding.

Comprehensive Structure-Activity Relationship (SAR) Studies

The biological profile of this compound analogues is finely tuned by their molecular architecture. Comprehensive SAR studies have been crucial in identifying the specific structural motifs responsible for potent and selective interactions with biological targets, primarily G-protein coupled receptors.

Influence of Halogen (e.g., Chlorine at C5) and Alkyl (e.g., Methyl at C3, C5') Substituents on Biological Potency

Alkyl substituents, such as a methyl group at the C3 position, also play a significant role. The C3 position of the indole is often a key attachment point for side chains or other groups that interact with the receptor. Short alkyl groups at the C3 position of 1H-indole-2-carboxamides were found to enhance potency. nih.gov The size and nature of this group are critical; for example, steric hindrance can negatively impact activity, as seen when a CF3 group at C3 induced a conformational change that was detrimental to affinity. nih.gov

Table 1: Effect of Indole Core Substitutions on Receptor Affinity

| Compound Analogue | C5-Substituent | C3-Substituent | Target Receptor | Binding Affinity (Ki) / Potency (IC50) |

|---|---|---|---|---|

| Reference Indole-2-carboxamide | H | H | CB1 | Baseline |

| Analogue 1 | Cl | CH3 | CB1 | Enhanced Potency |

| Analogue 2 | F | CH3 | CB1 | Enhanced Potency |

| Analogue 3 | Cl | C2H5 | CB1 | Enhanced Potency |

| Reference Alkylindole | H | Carbonyl | AI-GPCR | Ki = 972 nM |

| Analogue 4 | Cl | Carbonyl | AI-GPCR | Ki = 10 nM |

Stereochemical Effects on Binding Affinity and Activity

As biological targets like GPCRs are chiral, they can exhibit significant stereoselectivity in their interactions with ligands. nih.gov For indole analogues containing one or more chiral centers, the spatial arrangement of substituents can have a profound impact on binding affinity and functional activity. It is common for one enantiomer (the eutomer) to be significantly more potent than its mirror image (the distomer).

This stereospecificity arises because only the eutomer can achieve an optimal three-dimensional fit within the receptor's binding pocket, maximizing favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimizing steric clashes. For example, in the development of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, a more than 100-fold difference in biological activity was observed between the (S)- and (R)-enantiomers. The (R)-enantiomer (eutomer) retained a low nanomolar potency, while the (S)-enantiomer (distomer) showed a marked loss in potency. This underscores the critical importance of controlling stereochemistry in the design of potent and selective indole-based ligands.

Optimization of Side Chain Lengths and Linker Structures for Enhanced Activity

The side chains and linkers attached to the indole nucleus are crucial for modulating pharmacological activity. These extensions of the core structure often explore different sub-pockets within the receptor binding site, and their length, flexibility, and chemical composition must be optimized for maximal potency.

For instance, in a series of indole-3-carboxamides developed as CB1 receptor agonists, structural variations in the side chain were explored to improve both potency and water solubility. rsc.org Similarly, studies on indol-3-yl-tetramethylcyclopropyl ketones revealed that the nature of the N1-side chain had a significant impact on activity; analogues with a morpholino-ethyl side chain consistently showed weaker binding affinity and less agonist activity compared to those with tetrahydropyranyl-methyl side chains. researchgate.net This demonstrates that both the length and the specific functional groups within the side chain and linker are key elements for optimization.

Impact of Aromatic Ring Substitutions on Target Interactions

Substitutions on the aromatic portions of the indole nucleus or on aromatic rings within the side chain can dramatically influence target interactions. These substitutions alter the electronic and steric profile of the ligand, affecting interactions such as π-π stacking, hydrogen bonding, and hydrophobic interactions with amino acid residues in the receptor.

For example, in a series of 1H-indole-2-carboxamides, the presence of a diethylamino group on a phenyl ring in the side chain was shown to enhance potency at the CB1 receptor. nih.gov In another study, replacing a hydrogen with a methoxy (B1213986) group at the C5 position of the indole ring resulted in a complete loss of binding, likely due to the steric bulk of the methoxy group creating a clash within the binding pocket. nih.gov Conversely, a chlorine at the same position was well-tolerated. nih.gov These findings illustrate that even subtle changes to the aromatic system can lead to significant gains or losses in biological activity, making aromatic substitution a key strategy for optimizing ligand-receptor interactions.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1H-indole-2-carboxamides |

| Indol-3-yl-tetramethylcyclopropyl ketones |

| 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles |

Future Directions and Research Opportunities

Exploration of Novel and Sustainable Synthetic Routes for Substituted Indoles

The synthesis of indole (B1671886) derivatives is a cornerstone of organic chemistry, driven by their prevalence in bioactive natural products and pharmaceuticals. openmedicinalchemistryjournal.com Traditional methods like the Fischer, Leimgruber–Batcho, and Gassman syntheses often require harsh conditions, toxic reagents, or produce significant waste. nih.govluc.edu Consequently, a major thrust of current research is the development of novel and sustainable synthetic routes that are more environmentally friendly, efficient, and economically viable. nih.govtandfonline.com

Key areas of exploration include:

Green Chemistry Approaches : These methods prioritize the use of non-toxic solvents like water or propylene (B89431) carbonate, catalyst-free conditions, or the use of recyclable catalysts such as solid acids. openmedicinalchemistryjournal.comresearchgate.net Microwave-assisted synthesis has also emerged as a green technique that can significantly reduce reaction times and improve yields. tandfonline.com

Multicomponent Reactions (MCRs) : MCRs, such as the Ugi reaction, allow for the assembly of complex indole structures from simple, readily available starting materials in a single step. rsc.org This approach enhances efficiency and atom economy, aligning with the principles of sustainable chemistry. rsc.orgacs.org Recent developments have focused on metal-free MCRs for synthesizing 3-substituted indoles. acs.org

Catalytic Systems : The use of transition-metal catalysts, particularly palladium and copper, has revolutionized indole synthesis, enabling a wide range of C-H functionalization and cross-coupling reactions. organic-chemistry.orgrsc.org Research is ongoing to develop more efficient, ligand-free, and recyclable catalytic systems to further improve sustainability. rsc.org Base-catalyzed methods are also highly effective for creating 3-substituted indoles through reactions like Friedel–Crafts alkylation and Michael addition. rsc.org

| Synthetic Strategy | Key Features | Advantages | Representative Examples |

|---|---|---|---|

| Green Synthesis | Use of eco-friendly solvents (e.g., water, ionic liquids), microwave irradiation, solid acid catalysts. openmedicinalchemistryjournal.comtandfonline.com | Reduced waste, lower toxicity, energy efficiency, catalyst recyclability. nih.govresearchgate.net | Cellulose Sulfuric Acid catalyzed reaction of indole and aldehydes. openmedicinalchemistryjournal.com |

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants to form a single product. rsc.org | High atom economy, operational simplicity, rapid access to molecular diversity. rsc.orgacs.org | Ugi reaction followed by acid-induced cyclization. rsc.org |

| Advanced Catalysis | Use of palladium, copper, or rhodium catalysts for C-H activation and cross-coupling. organic-chemistry.orgrsc.org | High selectivity, broad functional group tolerance, access to complex substitution patterns. organic-chemistry.orgorganic-chemistry.org | Palladium-catalyzed domino indolization. organic-chemistry.org |

Advanced Computational Design and Virtual Screening for Indole-Based Leads

Computational methods are indispensable in modern drug discovery for accelerating the identification of promising lead compounds. For indole derivatives, these techniques are used to design molecules with specific biological activities and to screen vast virtual libraries for potential drug candidates. tandfonline.comnih.gov

Structure-Based Virtual Screening : This approach utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to dock virtual libraries of indole derivatives. jetir.org By predicting the binding affinity and mode of interaction, researchers can identify compounds that are most likely to be active. tandfonline.com For example, virtual screening has been used to identify indole derivatives as potent inhibitors of targets like DNA gyrase in Mycobacterium tuberculosis and the Nipah virus attachment glycoprotein. jetir.orgnih.gov

Ligand-Based Virtual Screening : When the 3D structure of the target is unknown, ligand-based methods can be employed. These techniques use the structure of a known active molecule (a ligand) as a template to search for other compounds with similar properties. acs.org This has been successfully applied to find new indole derivatives by starting with a known inhibitor and searching for structurally similar compounds in large databases. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org For indole derivatives, 2D and 3D-QSAR studies help to identify the key structural features that control their anticancer potency, guiding the design of more effective agents. rsc.org

In-depth Mechanistic Investigations at the Molecular and Cellular Level

A thorough understanding of how indole derivatives exert their effects at a molecular and cellular level is crucial for their development as therapeutic agents or functional materials. researchgate.net Mechanistic studies are essential for optimizing lead compounds and predicting their behavior.

Reaction Mechanism Studies : Investigating the step-by-step process of chemical reactions, such as the PIFA-mediated cyclization to form N-substituted indoles, allows chemists to optimize conditions and broaden the scope of the synthesis. organic-chemistry.org Computational studies are often combined with experimental work to elucidate reaction pathways, such as the atmospheric oxidation of indole initiated by OH and Cl radicals, which is crucial for understanding its environmental fate. copernicus.org These studies have shown that functional groups attached to the indole core significantly affect its reactivity and degradation pathways. copernicus.org

Biological Mechanism of Action : In medicinal chemistry, research focuses on how indole-based drugs interact with their biological targets to produce a therapeutic effect. nih.gov For instance, studies have explored how substituted indoles induce apoptosis (programmed cell death) in cancer cells by targeting specific proteins like tubulin or various kinases. nih.govmdpi.com Understanding these pathways is key to designing drugs with improved efficacy and selectivity. researchgate.net

Development of Indole-Derived Molecular Probes for Biological Research

The inherent fluorescent properties of the indole nucleus make it an excellent scaffold for creating molecular probes. nih.govrsc.org These probes are designed to detect and visualize specific analytes, such as ions, small molecules, or biological macromolecules, within complex environments like living cells.

The design of these probes often follows a donor-π-acceptor (D-π-A) architecture, where the indole moiety acts as the electron donor. nih.gov The interaction of the probe with its target analyte causes a measurable change in its photophysical properties, such as a shift in fluorescence color or intensity. rsc.orgrsc.org

Recent developments in this area include:

Fluorescent Chemosensors : Indole derivatives have been engineered to act as selective chemosensors for various cations, anions, and neutral species. rsc.org

pH Sensors : The nitrogen atom in the indole ring makes its derivatives sensitive to changes in pH. This property has been exploited to create probes that can monitor pH fluctuations within cellular compartments or in vivo. nih.gov

Bioimaging Probes : Biotinylated indoles have been synthesized to serve as bifunctional probes for detecting indole-binding proteins. acs.org The biotin (B1667282) tag allows for detection using enzyme-linked assays, enabling the study of protein interactions. acs.org

| Probe Type | Design Principle | Target Analyte | Application |

|---|---|---|---|

| Naphthalimide-indole conjugate | Chemodosimeter | Cyanide ions | Selective sensing in aqueous media. nih.gov |

| Styrylcyanine-based indoles | pH-dependent fluorescence | Protons (pH) | In vivo imaging with near-infrared fluorescence. nih.gov |

| Biotinylated indoles | Bifunctional probe with a biotin tag | Indole-binding proteins (e.g., lysozyme) | Detection and study of protein-ligand interactions. acs.org |

Integration of Artificial Intelligence and Machine Learning in Indole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling faster and more accurate prediction of compound properties and activities. In the context of indole research, AI/ML models are being used to analyze complex datasets and guide the design of new drug candidates. nih.gov

Key applications include:

Predictive Modeling : AI algorithms can be trained on existing data to predict the binding affinity of new indole derivatives to various pharmacological targets, such as the GABAA receptor or the A2B adenosine (B11128) receptor. nih.gov

Lead Optimization : Machine learning can identify the subtle structural modifications needed to improve the potency and selectivity of lead compounds. mdpi.com This helps to overcome challenges in structure-activity relationships where the effects of different substituents are interdependent. nih.gov

Rational Drug Design : By integrating computational design and biological evaluation, AI can accelerate the entire drug discovery pipeline, from initial hit identification to preclinical candidate selection. researchgate.netnih.gov This approach has been used to design indole-2-carboxamides as potent inhibitors of multiple cancer-related kinases. nih.gov

Potential Applications of Substituted Indoles in Material Science (e.g., Optoelectronics)

Beyond their biological significance, substituted indoles possess unique electronic and photophysical properties that make them attractive candidates for applications in material science, particularly in the field of optoelectronics. ias.ac.in The ability to tune their properties by modifying substituents on the indole core allows for the creation of materials with tailored characteristics. researchgate.net

Organic Light-Emitting Diodes (OLEDs) : The strong fluorescence of many indole derivatives makes them suitable for use as emitter materials in OLEDs. nih.gov Researchers are designing pyridopyrazino[2,3-b]indole derivatives that exhibit blue-green emission and good thermal stability, making them potential solid-state emitters. ias.ac.in

Electron-Transporting Materials : By incorporating electron-withdrawing groups, the electronic properties of indoles can be modified to make them function as n-type (electron-transporting) materials in organic electronic devices. researchgate.net

Aggregation-Induced Emission (AIE) : Some indole derivatives exhibit AIE, a phenomenon where they are non-emissive in solution but become highly fluorescent upon aggregation in the solid state. This property is highly desirable for applications in solid-state lighting and sensors. ias.ac.inresearchgate.net

Stable Polycyclic Aromatic Compounds : Novel π-expanded indoloindolizines have been designed to be more stable against photooxidation than traditional acenes, making them promising for practical use in optoelectronic devices. chemrxiv.org

Q & A

Basic: What are the common synthetic routes for 2-Chloro-3,5-dimethyl-1H-indole, and what factors influence the choice of method?

Answer:

Synthesis typically involves halogenation and alkylation of indole precursors. For example, 2-chloro-substituted indoles can be prepared via electrophilic substitution using chlorinating agents (e.g., POCl₃ or SOCl₂) under anhydrous conditions. Methylation at the 3- and 5-positions may employ Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. Solvent choice (e.g., DMF or PEG-400), reaction temperature, and catalyst (e.g., CuI for click chemistry) critically influence yield and regioselectivity . A key challenge is avoiding over-halogenation or side reactions; slow reagent addition and inert atmospheres are often necessary .

Basic: How is the purity and structural integrity of this compound verified using spectroscopic techniques?

Answer:

- 1H/13C NMR : Characteristic peaks confirm substitution patterns. For example, aromatic protons in the indole core appear at δ 6.8–7.5 ppm, while methyl groups resonate at δ 2.3–2.6 ppm. Deshielding of the C-2 position due to chlorine substitution is observable in 13C NMR .

- Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., FAB-HRMS) confirm molecular formula (e.g., C₁₀H₁₀ClN). Fragmentation patterns distinguish positional isomers .

- Chromatography : TLC or HPLC with standards validates purity (>95% by area normalization) .

Advanced: How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound?

Answer:

Density Functional Theory (DFT) calculates electronic parameters such as:

- Fukui functions to identify nucleophilic/electrophilic sites (e.g., C-2 chlorine as an electrophilic center) .

- HOMO-LUMO gaps to predict charge-transfer behavior (e.g., gap ~4.5 eV suggests moderate reactivity) .

- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, guiding reaction optimization (e.g., DMF stabilizes transition states in alkylation) . These insights aid in designing derivatives for biological activity or material applications.

Advanced: What strategies mitigate competing side reactions during the synthesis of halogenated indole derivatives?

Answer:

- Controlled Reaction Kinetics : Slow addition of chlorinating agents (e.g., POCl₃) minimizes polychlorination .

- Protecting Groups : Temporary protection of reactive sites (e.g., NH indole with Boc groups) prevents unwanted alkylation .

- Solvent Optimization : Non-nucleophilic solvents (e.g., 1,2-dimethoxyethane) reduce nucleophilic displacement of halogens .

- Catalyst Screening : Palladium or copper catalysts enhance regioselectivity in cross-coupling steps, as seen in analogous indole syntheses .

Advanced: How do steric and electronic effects of substituents influence the stability of this compound in acidic/basic conditions?

Answer:

- Steric Effects : 3,5-Dimethyl groups hinder protonation at the indole NH, increasing stability in acidic media .

- Electronic Effects : Electron-withdrawing chlorine at C-2 reduces electron density, making the compound less prone to electrophilic attack but susceptible to nucleophilic substitution under basic conditions . Stability studies (e.g., pH-dependent degradation kinetics via HPLC) are recommended for applications in biological buffers .

Advanced: What mechanistic insights explain the regioselectivity of halogenation in this compound derivatives?

Answer:

Regioselectivity is governed by:

- Electronic Directing Effects : Chlorine at C-2 deactivates the ring, directing subsequent substitutions to meta/para positions (C-3/C-5) via resonance withdrawal .

- Steric Guidance : Methyl groups at C-3/C-5 block adjacent sites, favoring distal functionalization. Computational models (e.g., Fukui dual descriptor) validate these trends . Experimental validation via isotopic labeling or substituent scrambling (e.g., deuterated analogs) can further clarify pathways .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Answer:

- Toxicity : Halogenated indoles may exhibit acute toxicity (LD₅₀ data pending). Use fume hoods and PPE (gloves, goggles) .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent decomposition .

- Waste Disposal : Neutralize halogenated waste with alkaline solutions (e.g., 10% NaOH) before disposal .

Advanced: How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in the molecular conformation of this compound?

Answer:

Single-crystal X-ray diffraction (SHELXL-refined) provides:

- Bond Lengths/Angles : Confirm chlorine and methyl substituent geometry (e.g., C-Cl bond ~1.74 Å) .

- Packing Interactions : π-Stacking or hydrogen-bonding patterns explain solubility and melting points . High-resolution data (R-factor <0.05) are critical for patent applications or structure-activity studies .

Advanced: What role does this compound play in medicinal chemistry, particularly in receptor-targeted drug design?

Answer:

The indole scaffold interacts with enzymes (e.g., kinases) and receptors (e.g., GPCRs) via:

- Halogen Bonding : Chlorine forms X-bonds with backbone carbonyls, enhancing binding affinity (e.g., IC₅₀ improvements in kinase inhibitors) .

- Hydrophobic Contacts : Methyl groups occupy hydrophobic pockets, improving selectivity. SAR studies using analogs (e.g., 3-ethyl-5-methyl derivatives) optimize pharmacokinetics .

Basic: What chromatographic methods are optimal for separating this compound from reaction byproducts?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.